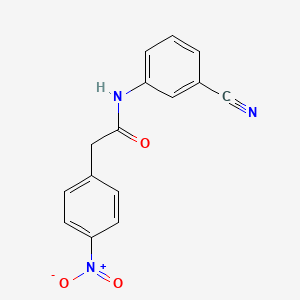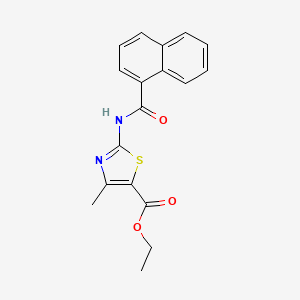
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide, commonly known as NCPA, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. NCPA has been found to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用機序
The mechanism of action of NCPA is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or pathways involved in cancer growth, inflammation, and neurodegeneration. For example, NCPA has been found to inhibit the activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer progression and inflammation. NCPA has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
NCPA has various biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and protect neurons from damage. Studies have shown that NCPA can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. NCPA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, NCPA has been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using NCPA in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation, making it a promising candidate for the development of new drugs for cancer and inflammatory diseases. Furthermore, NCPA has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using NCPA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on NCPA. One direction is to further investigate its mechanism of action, particularly its ability to inhibit MMP-9 and activate the Nrf2 pathway. Another direction is to explore its potential use as a drug for the treatment of cancer, inflammation, and neurodegenerative diseases. Furthermore, future research could focus on improving the solubility and bioavailability of NCPA to enhance its efficacy as a pharmaceutical drug.
合成法
The synthesis of NCPA involves the reaction of 3-cyanophenylboronic acid and 4-nitrophenylacetic acid in the presence of a palladium catalyst. This reaction leads to the formation of NCPA as a white solid. The purity of NCPA can be increased through recrystallization.
科学的研究の応用
NCPA has been found to have various scientific research applications, including its potential use as a drug for the treatment of cancer, inflammation, and neurological disorders. Studies have shown that NCPA has anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, reducing inflammation in animal models. Furthermore, NCPA has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(7-5-11)18(20)21/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJNRRCBVOGZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-2-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-N,N-dimethylaniline](/img/structure/B5881254.png)
![N-[4-(dimethylamino)phenyl]-2-ethylbutanamide](/img/structure/B5881257.png)
![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881269.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)
![1-(4-chlorophenyl)-N-cyclohexyl-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5881329.png)